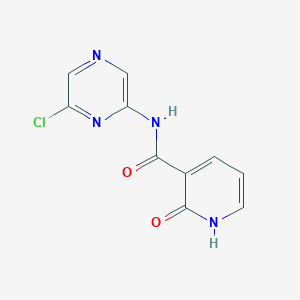![molecular formula C16H17ClN2O2 B6632287 2-[3-[(4-Chloro-2-methylphenyl)methylamino]phenoxy]acetamide](/img/structure/B6632287.png)
2-[3-[(4-Chloro-2-methylphenyl)methylamino]phenoxy]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-[(4-Chloro-2-methylphenyl)methylamino]phenoxy]acetamide, also known as pimobendan, is a medication used in veterinary medicine to treat heart failure in dogs. It belongs to a class of drugs called inodilators, which work by increasing the strength of the heart's contractions and dilating blood vessels. Pimobendan is a promising drug due to its unique mechanism of action and potential benefits in treating heart failure.
Mécanisme D'action
Pimobendan works by increasing the sensitivity of cardiac myofilaments to calcium, which enhances the strength of the heart's contractions. It also dilates blood vessels, which reduces the workload on the heart and improves blood flow to the body. Pimobendan has a unique dual mechanism of action, making it a promising drug for the treatment of heart failure.
Biochemical and Physiological Effects:
Pimobendan has been shown to increase cardiac output, reduce pulmonary congestion, and improve exercise tolerance in dogs with heart failure. It also improves left ventricular function and reduces the risk of sudden death. Pimobendan has been shown to have minimal effects on blood pressure and heart rate, making it a safe and effective treatment for heart failure.
Avantages Et Limitations Des Expériences En Laboratoire
Pimobendan has several advantages for lab experiments, including its unique mechanism of action, high potency, and low toxicity. It is also readily available and easy to administer. However, 2-[3-[(4-Chloro-2-methylphenyl)methylamino]phenoxy]acetamide has some limitations, including its high cost and limited availability in some countries. It is also not suitable for use in all animal models of heart failure, as some species may respond differently to the drug.
Orientations Futures
There are several future directions for research on 2-[3-[(4-Chloro-2-methylphenyl)methylamino]phenoxy]acetamide. One area of interest is the potential use of 2-[3-[(4-Chloro-2-methylphenyl)methylamino]phenoxy]acetamide in the treatment of other cardiovascular diseases, such as pulmonary hypertension and mitral valve disease. Another area of interest is the development of new formulations of 2-[3-[(4-Chloro-2-methylphenyl)methylamino]phenoxy]acetamide that are more effective and have fewer side effects. Additionally, further studies are needed to fully understand the mechanism of action of 2-[3-[(4-Chloro-2-methylphenyl)methylamino]phenoxy]acetamide and its effects on different species and disease states.
Méthodes De Synthèse
Pimobendan is synthesized by reacting 4-chloro-2-methylbenzylamine with 3-nitrophenol to form 2-[3-[(4-chloro-2-methylphenyl)methylamino]phenoxy]acetamide. This reaction is catalyzed by a base such as potassium carbonate and takes place in a solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified by recrystallization to obtain pure 2-[3-[(4-Chloro-2-methylphenyl)methylamino]phenoxy]acetamide.
Applications De Recherche Scientifique
Pimobendan has been extensively studied in veterinary medicine for its effectiveness in treating heart failure in dogs. It has been shown to improve cardiac function, increase exercise tolerance, and prolong survival in dogs with heart failure. Pimobendan has also been studied in human medicine for its potential use in treating heart failure and other cardiovascular diseases. Several clinical trials have been conducted to evaluate the safety and efficacy of 2-[3-[(4-Chloro-2-methylphenyl)methylamino]phenoxy]acetamide in humans.
Propriétés
IUPAC Name |
2-[3-[(4-chloro-2-methylphenyl)methylamino]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-11-7-13(17)6-5-12(11)9-19-14-3-2-4-15(8-14)21-10-16(18)20/h2-8,19H,9-10H2,1H3,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOLJEDLNQDFFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)CNC2=CC(=CC=C2)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-[(4-Chloro-2-methylphenyl)methylamino]phenoxy]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-Methyl-2-(6-methylpyridin-3-yl)-1,3-thiazol-5-yl]ethanone](/img/structure/B6632225.png)





![3-[(3-Bromo-5-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6632280.png)

![2-[(4-chloro-2-methylphenyl)methylamino]-N,N-dimethylacetamide](/img/structure/B6632292.png)
![3-bromo-5-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]benzamide](/img/structure/B6632298.png)
![2-chloro-5-[[(2S)-oxolane-2-carbonyl]amino]benzoic acid](/img/structure/B6632302.png)

![2,2-Difluoro-3-[(1,3,5-trimethylpyrazol-4-yl)methylamino]propan-1-ol](/img/structure/B6632317.png)